molecular formula C28H33N3O3S B2620225 ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate CAS No. 670269-70-2

ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate

Cat. No.: B2620225
CAS No.: 670269-70-2
M. Wt: 491.65
InChI Key: QNLMXIZLXMCPQU-UHFFFAOYSA-N
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Description

Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene carboxylates This compound is characterized by its unique structure, which includes a biphenyl group, a thiophene ring, and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Thiophene Ring Formation: The thiophene ring can be constructed via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.

    Amidation Reaction: The amide bond is formed by reacting the thiophene carboxylic acid with 3-(4-ethylpiperazin-1-yl)propanamine under dehydrating conditions using reagents such as carbodiimides.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon with hydrogen gas.

    Substitution Reagents: Nitric acid, halogens.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro derivatives, halogenated biphenyls.

Scientific Research Applications

Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and thiophene moieties may facilitate binding to hydrophobic pockets, while the ethylpiperazine group can interact with polar or charged residues. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate is unique due to its combination of a biphenyl group, a thiophene ring, and an ethylpiperazine moiety. This structural arrangement provides distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4-(4-phenylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3S/c1-3-30-16-18-31(19-17-30)15-14-25(32)29-27-26(28(33)34-4-2)24(20-35-27)23-12-10-22(11-13-23)21-8-6-5-7-9-21/h5-13,20H,3-4,14-19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLMXIZLXMCPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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